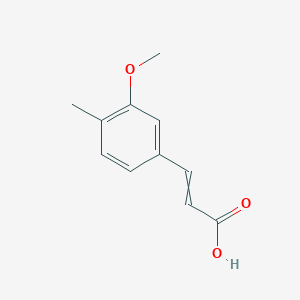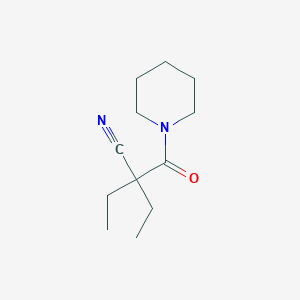
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- is a chiral amide derivative of tert-leucine, an amino acid
准备方法
Synthetic Routes and Reaction Conditions
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- can be synthesized through the reaction of (S)-tert-leucine with tert-butylamine. The reaction typically involves the activation of the carboxyl group of (S)-tert-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
化学反应分析
Types of Reactions
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding oxoamides.
Reduction: The amide can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxoamides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides with various functional groups.
科学研究应用
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.
作用机制
The mechanism of action of Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and steric interactions. The chiral center of the compound plays a crucial role in its ability to induce chirality in target molecules, making it valuable in asymmetric synthesis. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
®-N-tert-butyl-tert-leucinamide: The enantiomer of Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- with similar chemical properties but different chiral orientation.
N-tert-butyl-leucinamide: A non-chiral analogue with similar functional groups but lacking chirality.
N-tert-butyl-glycinamide: A structurally similar compound with a different amino acid backbone.
Uniqueness
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its ability to induce chirality in target molecules sets it apart from non-chiral analogues and other similar compounds.
属性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-tert-butyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C10H22N2O/c1-9(2,3)7(11)8(13)12-10(4,5)6/h7H,11H2,1-6H3,(H,12,13)/t7-/m1/s1 |
InChI 键 |
TWUHFKSVAAVHMT-SSDOTTSWSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)NC(C)(C)C)N |
规范 SMILES |
CC(C)(C)C(C(=O)NC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-{[tert-Butyl(dimethyl)silyl]oxy}-7-phenylheptyl)-1,3-oxazole](/img/structure/B8618756.png)

![2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B8618767.png)


![2-fluoro-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B8618807.png)


![1-Amino-3-{3-[(piperidin-1-yl)methyl]phenoxy}propan-2-ol](/img/structure/B8618823.png)
![2-(5-Methoxybenzo[b]furan-3-yl)acetonitrile](/img/structure/B8618826.png)


![Diethyl [difluoro(4-formylphenyl)methyl]phosphonate](/img/structure/B8618841.png)

